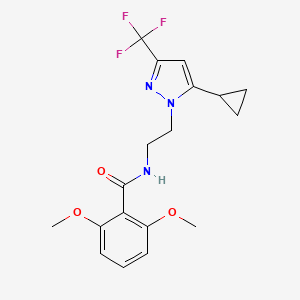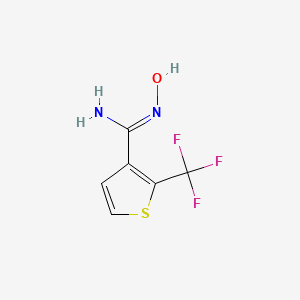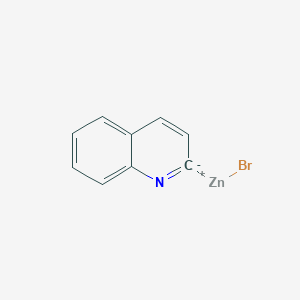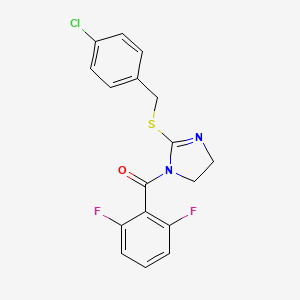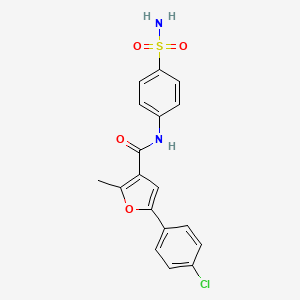![molecular formula C19H15FN2O4 B2852558 (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide CAS No. 313975-95-0](/img/structure/B2852558.png)
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 7-methoxy-2H-chromene-3-carboxylic acid with 4-fluoroaniline in the presence of a dehydrating agent such as thionyl chloride. This reaction forms an intermediate, which is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 7-hydroxy-2H-chromene-3-carboxamide.
Reduction: Formation of (Z)-N-acetyl-2-((4-fluorophenyl)amino)-7-methoxy-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial and antioxidant activities. Its fluorophenyl group enhances its ability to interact with biological targets, making it a candidate for further pharmacological studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate enzyme activity and interact with cellular receptors makes it a potential candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-acetyl-2-((4-chlorophenyl)imino)-7-methoxy-2H-chromene-3-carboxamide
- (Z)-N-acetyl-2-((4-bromophenyl)imino)-7-methoxy-2H-chromene-3-carboxamide
- (Z)-N-acetyl-2-((4-methylphenyl)imino)-7-methoxy-2H-chromene-3-carboxamide
Uniqueness
The presence of the fluorophenyl group in (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide imparts unique properties such as enhanced stability and biological activity. Fluorine atoms can form strong interactions with biological targets, making this compound more effective in its applications compared to its analogs with different substituents.
Properties
IUPAC Name |
N-acetyl-2-(4-fluorophenyl)imino-7-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)16-9-12-3-8-15(25-2)10-17(12)26-19(16)22-14-6-4-13(20)5-7-14/h3-10H,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNOMYXHFGDFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
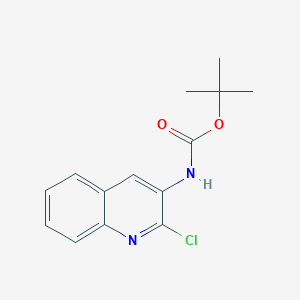
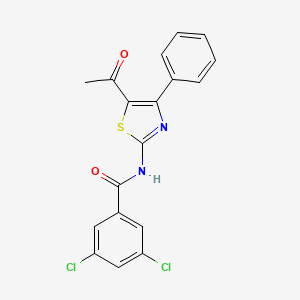
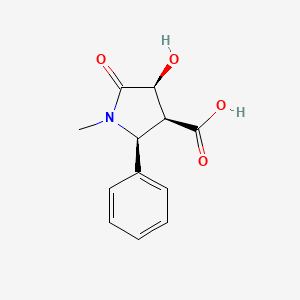
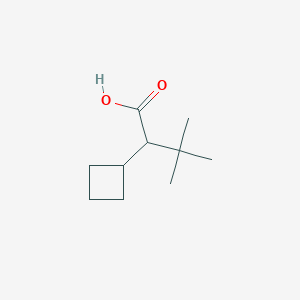

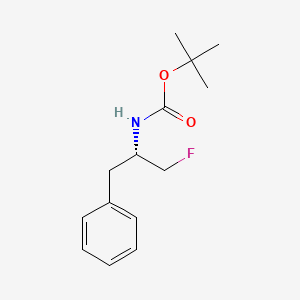
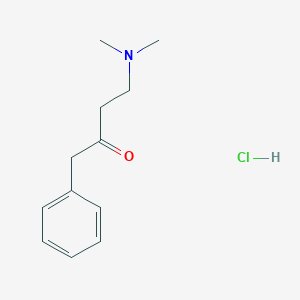
![2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2852491.png)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-chloro-5-nitrobenzamide](/img/structure/B2852493.png)
